molecular formula C17H22FN5 B6045658 N,N-diethyl-1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine

N,N-diethyl-1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine

Cat. No. B6045658
M. Wt: 315.4 g/mol
InChI Key: CCAKPNHAJBCESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine (FE-3) is a novel compound that has gained attention in recent years due to its potential applications in scientific research. FE-3 belongs to the class of triazine-based compounds that have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N,N-diethyl-1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine is not fully understood, but it is believed to work by inhibiting various enzymes and proteins involved in cell signaling pathways. N,N-diethyl-1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle progression. N,N-diethyl-1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N,N-diethyl-1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine has been shown to have several biochemical and physiological effects. N,N-diethyl-1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a critical role in the apoptotic process. N,N-diethyl-1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. N,N-diethyl-1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine has been shown to have antifungal activity by disrupting the cell membrane of Candida albicans. N,N-diethyl-1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine has also been shown to have antimicrobial activity by inhibiting the growth of Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

N,N-diethyl-1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine has several advantages for lab experiments. N,N-diethyl-1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine is a novel compound that has not been extensively studied, which makes it an attractive target for research. N,N-diethyl-1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine has been shown to possess a wide range of biological activities, which makes it a versatile compound for testing. However, N,N-diethyl-1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine also has some limitations for lab experiments. N,N-diethyl-1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine is a relatively complex compound to synthesize, which may limit its availability for testing. N,N-diethyl-1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine also has not been extensively studied, which makes it difficult to compare its activity to other compounds.

Future Directions

There are several future directions for research on N,N-diethyl-1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine. One area of research could be to further investigate the mechanism of action of N,N-diethyl-1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine. Another area of research could be to test N,N-diethyl-1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine against other cancer cell lines and fungal and bacterial species to determine its broad-spectrum activity. Additionally, research could be conducted to optimize the synthesis of N,N-diethyl-1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine to make it more readily available for testing. Finally, research could be conducted to develop derivatives of N,N-diethyl-1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine with improved activity and selectivity.

Synthesis Methods

The synthesis of N,N-diethyl-1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine involves the reaction of 3-fluoroaniline with diethyl malonate to form 3-fluoro-N,N-diethylbenzamide. This intermediate is then reacted with hydrazine hydrate and triethyl orthoformate to form the triazine ring. The final step involves the reaction of the triazine intermediate with pyrrolidine to form N,N-diethyl-1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine.

Scientific Research Applications

N,N-diethyl-1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine has been shown to possess a wide range of biological activities, including anticancer, antifungal, and antimicrobial properties. N,N-diethyl-1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine has been tested against various cancer cell lines, including breast, colon, and lung cancer cells, and has been shown to induce cell cycle arrest and apoptosis. N,N-diethyl-1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine has also been shown to possess antifungal activity against Candida albicans and antimicrobial activity against Staphylococcus aureus.

properties

IUPAC Name

N,N-diethyl-1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5/c1-3-22(4-2)15-8-9-23(12-15)17-20-16(11-19-21-17)13-6-5-7-14(18)10-13/h5-7,10-11,15H,3-4,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAKPNHAJBCESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCN(C1)C2=NC(=CN=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine

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